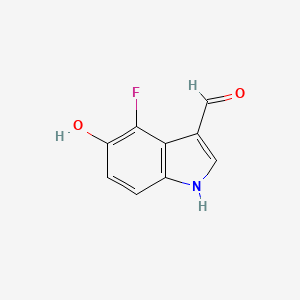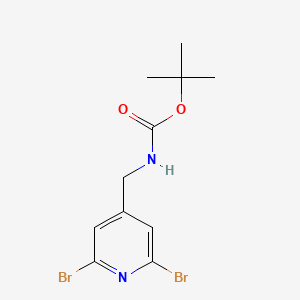
(5-Methylthiophen-3-yl)-thiophen-2-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methylthiophen-3-yl)(thiophen-2-yl)methanol: is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylthiophen-3-yl)(thiophen-2-yl)methanol typically involves the reaction of 5-methylthiophene-3-carbaldehyde with thiophene-2-boronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: (5-Methylthiophen-3-yl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding thiophene derivatives with reduced functional groups.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Oxidation: Formation of (5-Methylthiophen-3-yl)(thiophen-2-yl)ketone.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (5-Methylthiophen-3-yl)(thiophen-2-yl)methanol is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: Thiophene derivatives, including (5-Methylthiophen-3-yl)(thiophen-2-yl)methanol, have shown potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. These compounds are being investigated for their therapeutic potential in various diseases .
Industry: In the industrial sector, thiophene derivatives are used as additives in the production of polymers, dyes, and other specialty chemicals. They are also explored for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Wirkmechanismus
The mechanism of action of (5-Methylthiophen-3-yl)(thiophen-2-yl)methanol is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, some thiophene derivatives inhibit enzymes involved in inflammation or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
- Thiophene-2-carbaldehyde
- 5-Methylthiophene-3-carbaldehyde
- Thiophene-2-boronic acid
Comparison: (5-Methylthiophen-3-yl)(thiophen-2-yl)methanol is unique due to the presence of both 5-methylthiophene and thiophene-2-yl groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components .
Eigenschaften
Molekularformel |
C10H10OS2 |
|---|---|
Molekulargewicht |
210.3 g/mol |
IUPAC-Name |
(5-methylthiophen-3-yl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C10H10OS2/c1-7-5-8(6-13-7)10(11)9-3-2-4-12-9/h2-6,10-11H,1H3 |
InChI-Schlüssel |
UISMRDGSBROMRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CS1)C(C2=CC=CS2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15242428.png)
![5-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15242436.png)
![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate](/img/structure/B15242442.png)
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B15242450.png)
![2-{[(2-Iodocyclohexyl)oxy]methyl}oxane](/img/structure/B15242452.png)
![2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide](/img/structure/B15242456.png)
![2-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242473.png)



